N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline
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Overview
Description
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline: is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline typically involves the condensation reaction between 3-tert-butylsalicylaldehyde and 4-bromo-2-methylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by cooling and crystallization to obtain the pure product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-carbon double bond, leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the Schiff base.
Reduction: 3-tert-butylsalicylaldehyde and 4-bromo-2-methylaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline is used as a ligand in coordination chemistry, forming complexes with metals that can serve as catalysts in various organic reactions.
Biology: The compound’s Schiff base structure allows it to interact with biological molecules, making it a candidate for studies in enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of drugs that target specific enzymes or receptors.
Industry: In material science, the compound is investigated for its potential use in the development of new materials with unique properties, such as enhanced conductivity or magnetic characteristics.
Mechanism of Action
The mechanism by which N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts, facilitating various chemical reactions by lowering the activation energy. The Schiff base structure also allows for interactions with biological targets, potentially inhibiting enzyme activity or modulating receptor functions.
Comparison with Similar Compounds
- N-(3-tert-Butylsalicylidene)-2,3,4,5,6-pentafluoroaniline
- N-(3-tert-Butylsalicylidene)-cycloheptylamine
- N-(3-tert-Butylsalicylidene)-allylamine
Comparison: N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline is unique due to the presence of the bromine atom, which can participate in additional substitution reactions, providing a versatile platform for further chemical modifications. This distinguishes it from other similar compounds that may lack such reactive sites.
Properties
IUPAC Name |
2-[(4-bromo-2-methylphenyl)iminomethyl]-6-tert-butylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO/c1-12-10-14(19)8-9-16(12)20-11-13-6-5-7-15(17(13)21)18(2,3)4/h5-11,21H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRWTICFLNCDRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N=CC2=C(C(=CC=C2)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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